molecular formula C14H13ClN2OS B11091326 4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide

4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide

Cat. No.: B11091326
M. Wt: 292.8 g/mol
InChI Key: VAXVFFRQHJFORY-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide is a heterocyclic compound that features a pyridine ring with a thioxo group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-methyl-2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2OS

Molecular Weight

292.8 g/mol

IUPAC Name

4-chloro-N-[(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C14H13ClN2OS/c1-9-2-3-11(14(19)17-9)8-16-13(18)10-4-6-12(15)7-5-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19)

InChI Key

VAXVFFRQHJFORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=S)N1)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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